molecular formula C15H18ClN3O B2678994 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 1820580-85-5

5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B2678994
CAS No.: 1820580-85-5
M. Wt: 291.78
InChI Key: CBJBHUSVCBJUBU-XRZFDKQNSA-N
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Description

5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride is a complex organic compound Its unique structure consists of multiple rings and heteroatoms, making it a subject of interest in various fields of scientific research

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves a multi-step process. One common approach starts with the formation of the cyclopentapyrrole ring followed by its functionalization.

  • Reaction conditions often include controlled temperature and pressure, using catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

  • For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity.

  • Continuous flow chemistry might be used to enhance efficiency, allowing for better control over the reaction parameters and safer handling of reactive intermediates.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more complex oxides.

  • Reduction: : Reduction can lead to the cleavage of certain bonds within the molecule, altering its structure significantly.

  • Substitution: : It can participate in substitution reactions where specific atoms or groups are replaced with others under appropriate conditions.

Common Reagents and Conditions

  • Reagents such as hydrogen peroxide for oxidation, hydrides for reduction, and halides for substitution are commonly used.

  • The conditions usually involve specific pH ranges, solvents, and temperatures that favor the desired reaction path.

Major Products Formed

  • Depending on the reaction type, the products can vary. Oxidation often yields oxadiazole derivatives, reduction can produce simpler amines or alcohols, and substitution can introduce new functional groups into the compound.

In Chemistry

  • Used as a building block for synthesizing more complex molecules due to its reactive nature. In Biology and Medicine :

  • Explored for potential pharmaceutical applications, such as antimicrobial or anticancer agents, due to its bioactive properties. In Industry :

  • Utilized in the development of novel materials with specific chemical and physical characteristics.

Molecular Targets and Pathways

  • The compound interacts with specific molecular targets, such as enzymes or receptors, influencing their activity.

  • It may modulate signaling pathways that are crucial for cellular processes, leading to its biological effects.

Comparison with Other Compounds

  • Compared to similar compounds, this compound exhibits unique structural features, such as its fused ring system and oxadiazole moiety.

  • Similar compounds include various derivatives of oxadiazoles and cyclopentapyrroles, each with distinct properties and applications.

List of Similar Compounds

  • 3-phenyl-1,2,4-oxadiazole derivatives

  • Cyclopentapyrrole compounds

  • Other heterocyclic compounds with bioactive properties.

Hopefully this helped expand your knowledge on this intricate compound. Want to explore anything else in particular about it?

Biological Activity

The compound 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3OC_{15}H_{18}ClN_3O with a molecular weight of 291.77 g/mol. The structure features a bicyclic octahydrocyclopenta[c]pyrrole moiety linked to a phenyl-substituted 1,2,4-oxadiazole ring. The oxadiazole ring is known for its pharmacological relevance due to the presence of nitrogen and oxygen atoms that can participate in various chemical interactions.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many derivatives of oxadiazole have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL against resistant strains .
  • Anticancer Potential : Preliminary studies suggest that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with the oxadiazole framework have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. These include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies highlight the biological activity of oxadiazole derivatives similar to the target compound:

  • Antimicrobial Studies : A study conducted by Mermer et al. (2019) synthesized hybrid compounds incorporating oxadiazole and tested their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Anticancer Activity : Research by Dhumal et al. (2016) focused on the synthesis of 1,3,4-oxadiazole derivatives with anticancer properties. Their findings showed that specific substitutions on the oxadiazole ring enhanced cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : A review by Upare et al. (2019) detailed various oxadiazole derivatives demonstrating anti-inflammatory effects through inhibition of cyclooxygenase enzymes .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructureBiological ActivityReference
1,2,4-OxadiazoleBasic structureAntimicrobial
5-(Phenyl)-1,2,4-OxadiazoleAromatic substitutionAnticancer
2-Amino-1,3,4-OxadiazoleContains amino groupAnti-inflammatory

Properties

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H/t12-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJBHUSVCBJUBU-XRZFDKQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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